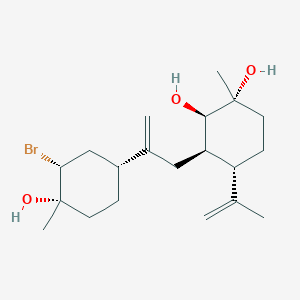
Prevezol C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prevezol C is a natural product found in Laurencia dendroidea and Laurencia obtusa with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
Prevezol C is part of a family of natural products known as prevezols, which have been studied for their unique structural properties and biological activities. The total synthesis of this compound has been achieved through various methodologies, allowing for detailed studies on its biological effects. Notably, the structures of Prevezol B and C were initially misassigned, necessitating a reevaluation of their stereochemistry and biological activity .
Cytotoxicity Studies
Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound has shown significant cytotoxicity against the HeLa (human cervical cancer) and A431 (human epidermoid carcinoma) cell lines. Specifically, one study reported that this compound exhibited an IC50 value of approximately 80.5 µM against HeLa cells . In contrast, synthetic analogs of this compound demonstrated varying degrees of activity, with some showing no significant cytotoxic effects even at higher concentrations .
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| HeLa | 80.5 | Significant Cytotoxicity |
| A431 | Not specified | Significant Cytotoxicity |
| Other Lines | >100 | No Activity |
Case Study 1: Evaluation of Synthetic Derivatives
In a controlled study, various synthetic derivatives of this compound were tested against multiple cancer cell lines to assess their potency and selectivity. While the natural compound showed moderate activity, some derivatives exhibited improved potency, suggesting that structural modifications could enhance therapeutic efficacy .
Case Study 2: Combination Therapies
Research has also explored the potential of using this compound in combination with other chemotherapeutic agents. In vitro studies indicated that combining this compound with established drugs like cisplatin might enhance overall cytotoxicity against resistant cancer cell lines . This combination approach could pave the way for more effective treatment regimens in clinical settings.
Future Perspectives
The ongoing research into this compound highlights its potential as a lead compound in cancer therapy. Future studies should focus on:
- Mechanistic Studies : Understanding the molecular pathways influenced by this compound.
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Clinical Trials : Initiating trials to assess therapeutic benefits in human subjects.
Eigenschaften
Molekularformel |
C20H33BrO3 |
|---|---|
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
(1R,2R,3R,4S)-3-[2-[(1R,3R,4S)-3-bromo-4-hydroxy-4-methylcyclohexyl]prop-2-enyl]-1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol |
InChI |
InChI=1S/C20H33BrO3/c1-12(2)15-7-9-20(5,24)18(22)16(15)10-13(3)14-6-8-19(4,23)17(21)11-14/h14-18,22-24H,1,3,6-11H2,2,4-5H3/t14-,15-,16-,17-,18-,19+,20-/m1/s1 |
InChI-Schlüssel |
MKFNGLHIEAHRCD-AIFSHUDHSA-N |
Isomerische SMILES |
CC(=C)[C@H]1CC[C@@]([C@@H]([C@@H]1CC(=C)[C@@H]2CC[C@]([C@@H](C2)Br)(C)O)O)(C)O |
Kanonische SMILES |
CC(=C)C1CCC(C(C1CC(=C)C2CCC(C(C2)Br)(C)O)O)(C)O |
Synonyme |
prevezol B prevezol C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















